molecular formula C12H14N4O4 B3035957 Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate CAS No. 338791-49-4

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

Cat. No. B3035957
CAS RN: 338791-49-4
M. Wt: 278.26 g/mol
InChI Key: ICDXOEBJPCEJHV-UHFFFAOYSA-N
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Description

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is a chemical compound with the molecular formula C18H17ClN4O4 . The compound has a molecular weight of 388.81 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17ClN4O4/c1-3-26-17(24)12-9-13(18(25)27-4-2)16-22-21-15(23(16)14(12)20)10-5-7-11(19)8-6-10/h5-9H,3-4,20H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate are not available in the retrieved data, similar compounds have been synthesized using various chemical reactions. For example, the formation of -triazolo -pyrimidines has been reported .


Physical And Chemical Properties Analysis

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is a solid substance . It has a molecular weight of 388.81 . The compound is stored at a temperature of 28°C .

Scientific Research Applications

Heterocyclic System Synthesis

Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, closely related to Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate, is a useful starting material for synthesizing novel heterocyclic systems such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidine, pyrido[4',3':4,5]thieno[2,3-d]-[1,2,4]triazolo[1,5-a]pyrimidine, and pyrido[4',3':4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives (Ahmed, 2002).

Biological Activities

The derivatives of [1,2,4]Triazolo[4,3-a]pyridine, such as Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate, have exhibited a wide range of biological activities. They have been found effective as antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicide agents. These derivatives also show gastrointestinal and chemotherapeutic activity, with considerable effectiveness against various microorganisms including Staphylococcus aureus and Escherichia coli (Gandikota et al., 2017).

Synthesis of Polycyclic Heterocycles

The compound's structure facilitates the synthesis of diversely substituted polycyclic derivatives of triazolopyrimidine. The acid-catalyzed condensation with 1,3-diketones or 1,1,3,3-tetramethoxypropane leads to the formation of [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ium salts and other related compounds. This demonstrates its utility in developing complex molecular structures for various applications (Pyatakov et al., 2015).

Antimicrobial Properties

Several derivatives synthesized from Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate have shown potent antimicrobial properties. These derivatives have been screened for their antibacterial and antifungal activities, providing a basis for potential therapeutic applications (Elgemeie et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by similar compounds . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be beneficial for the discovery of new drug candidates .

properties

IUPAC Name

diethyl 5-amino-[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-3-19-11(17)7-5-8(12(18)20-4-2)10-15-14-6-16(10)9(7)13/h5-6H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDXOEBJPCEJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N2C1=NN=C2)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
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Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
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Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
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Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
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Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 6
Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

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